NA3 Glycan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NA3 Glycan involves the enzymatic release of N-glycans from glycoproteins, followed by purification and structural analysis. One common method is the use of peptide-N-glycosidase F (PNGase F) to cleave the N-glycan from the glycoprotein . The released glycans can then be labeled with fluorescent tags, such as 2-aminobenzamide, for further analysis .
Industrial Production Methods
Industrial production of this compound typically involves the use of automated sample preparation systems, such as the GlycoWorks RapiFluor-MS N-Glycan Kit . This method accelerates the preparation process while improving detection sensitivity and ensuring repeatability and traceability. The process includes the release, labeling, and purification of N-glycans, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
NA3 Glycan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed using techniques such as mass spectrometry and chromatography .
Scientific Research Applications
NA3 Glycan has a wide range of scientific research applications, including:
Mechanism of Action
NA3 Glycan exerts its effects by supporting the proper folding of outer segment membranes and maintaining protein expression patterns of photoreceptors and Müller cells . It promotes the maturation of adherens junctions between Müller cells and photoreceptors, preventing photoreceptor outer segment degeneration and reactive gliosis of Müller cells . This neuroprotective effect is crucial for maintaining visual integrity in the absence of retinal pigment epithelium support .
Comparison with Similar Compounds
Similar Compounds
Lactose: Supports photoreceptor outer segments in the absence of retinal pigment epithelium.
Structurally Related Glycans: Similar to NA3 Glycan in supporting retinal structure and function.
Uniqueness of this compound
This compound is unique in its tri-antennary complex-type structure, which allows it to support proper folding of outer segment membranes and maintain protein expression patterns more effectively than other similar compounds . Its potential as a therapeutic agent for retinal diseases further highlights its uniqueness and importance in scientific research .
Properties
IUPAC Name |
N-[2-[6-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[3-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H127N5O56/c1-18(93)77-23(6-82)39(99)58(24(98)7-83)129-67-35(78-19(2)94)45(105)62(32(15-91)123-67)134-74-57(117)64(44(104)34(128-74)17-118-75-65(52(112)43(103)28(11-87)122-75)136-69-37(80-21(4)96)47(107)60(30(13-89)125-69)132-72-54(114)50(110)41(101)26(9-85)120-72)135-76-66(137-70-38(81-22(5)97)48(108)61(31(14-90)126-70)133-73-55(115)51(111)42(102)27(10-86)121-73)56(116)63(33(16-92)127-76)130-68-36(79-20(3)95)46(106)59(29(12-88)124-68)131-71-53(113)49(109)40(100)25(8-84)119-71/h6,23-76,83-92,98-117H,7-17H2,1-5H3,(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFOSCCAWJEWHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)CO)CO)OC1C(C(C(C(O1)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H127N5O56 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390869 |
Source
|
Record name | NA3 Glycan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2006.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82867-73-0 |
Source
|
Record name | NA3 Glycan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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